molecular formula C14H14ClNS B1601300 Ticlopidine 3-chloro isomer CAS No. 55142-86-4

Ticlopidine 3-chloro isomer

Cat. No.: B1601300
CAS No.: 55142-86-4
M. Wt: 263.8 g/mol
InChI Key: OIOUADIQAAAVRC-UHFFFAOYSA-N
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Description

Ticlopidine 3-chloro isomer is a derivative of ticlopidine, a thienopyridine compound known for its antiplatelet activity. This compound is structurally modified to include a chlorine atom, which may influence its pharmacological properties and chemical behavior. Ticlopidine itself is used to reduce the risk of stroke and other thrombotic events by inhibiting platelet aggregation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ticlopidine 3-chloro isomer typically involves the chlorination of ticlopidine. One common method is the electrophilic substitution reaction where ticlopidine is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ticlopidine 3-chloro isomer can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced ticlopidine derivatives.

    Substitution: Azido-ticlopidine derivatives.

Scientific Research Applications

Ticlopidine 3-chloro isomer has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex thienopyridine derivatives.

    Biology: Studied for its potential effects on platelet aggregation and blood clotting mechanisms.

    Medicine: Investigated for its potential use in preventing thrombotic events and as an alternative to other antiplatelet agents.

    Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of ticlopidine 3-chloro isomer involves the inhibition of adenosine diphosphate (ADP)-induced platelet aggregation. The compound is metabolized to an active form that irreversibly binds to the ADP receptor on platelets, preventing the activation of the glycoprotein GPIIb/IIIa complex. This inhibition reduces platelet aggregation and thrombus formation.

Comparison with Similar Compounds

Similar Compounds

    Ticlopidine: The parent compound, known for its antiplatelet activity.

    Clopidogrel: Another thienopyridine derivative with similar antiplatelet effects but fewer side effects.

    Prasugrel: A more potent thienopyridine with a faster onset of action.

Uniqueness

Ticlopidine 3-chloro isomer is unique due to the presence of the chlorine atom, which may enhance its binding affinity to the ADP receptor and potentially alter its pharmacokinetic properties. This structural modification can lead to differences in efficacy, safety, and metabolic pathways compared to other thienopyridine derivatives.

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNS/c15-13-3-1-2-11(8-13)9-16-6-4-14-12(10-16)5-7-17-14/h1-3,5,7-8H,4,6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOUADIQAAAVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165595
Record name 5-[(3-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55142-86-4
Record name 5-[(3-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55142-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ticlopidine 3-chloro isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(3-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TICLOPIDINE 3-CHLORO ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5746HM5CU0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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